(S,R,S)-Ahpc-peg2-NH2 Exhibits Quantified Degradation Potency Advantage Over PEG4 Analog in BTK PROTAC
In a comparative study using the same VHL ligand and target protein warhead, the PROTAC built with the (S,R,S)-Ahpc-peg2-NH2 linker (PEG2) demonstrated a 10-fold improvement in degradation potency over its PEG4 counterpart. Specifically, the PEG2-linked PROTAC (P13I) achieved a DC50 of 9.1 nM for BTK degradation, whereas the analogous PEG4-linked PROTAC (P12I) had a DC50 of 92 nM [1].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 9.1 nM |
| Comparator Or Baseline | (S,R,S)-Ahpc-peg4-NH2-based PROTAC: DC50 = 92 nM |
| Quantified Difference | 10-fold improvement (92 nM / 9.1 nM = 10.1) |
| Conditions | Cellular degradation assay measuring BTK levels in human cells. |
Why This Matters
This 10-fold difference in DC50 directly links the PEG2 linker length to superior degradation efficiency, making it a critical parameter for screening and selecting building blocks for potent PROTAC candidates.
- [1] Zorba A, Nguyen C, Xu Y, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci USA. 2018;115(31):E7285-E7292. View Source
